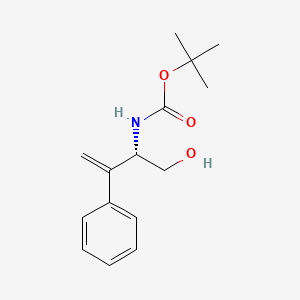

(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-phenylbut-3-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11(12-8-6-5-7-9-12)13(10-17)16-14(18)19-15(2,3)4/h5-9,13,17H,1,10H2,2-4H3,(H,16,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCMXAPYVHJEOY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-3-phenylbut-3-en-2-ol.

Protection of Hydroxy Group: The hydroxy group is protected using tert-butyl chloroformate to form the carbamate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Purification: Employing techniques like crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Various alcohol derivatives.

Substitution Products: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuroprotective Properties

Recent studies have highlighted the potential neuroprotective effects of (S)-tert-butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate. Research indicates that compounds with similar structures can act as inhibitors of amyloid-beta aggregation, a hallmark of Alzheimer's disease. For instance, related compounds have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting that (S)-tert-butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate may possess similar protective effects against neurodegenerative diseases .

1.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death . Further research is needed to fully elucidate these mechanisms and assess the therapeutic potential.

Organic Synthesis

2.1 Building Block in Chemical Synthesis

(S)-tert-butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it useful in synthesizing more complex molecules. For example, it can be utilized in the preparation of other carbamates or as a precursor for the synthesis of biologically active compounds .

2.2 Chiral Auxiliary

The compound's chirality makes it an attractive chiral auxiliary in asymmetric synthesis. By employing (S)-tert-butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate as a chiral source, chemists can enhance the enantioselectivity of reactions, leading to the preferential formation of one enantiomer over another in target compounds .

Materials Science

3.1 Polymer Chemistry

In materials science, (S)-tert-butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate has potential applications in polymer chemistry. Its reactive functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This could lead to the development of advanced materials with tailored characteristics for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that recognize the chiral center and functional groups.

Pathways Involved: Pathways related to its biological activity, such as inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs from and additional carbamate derivatives (Table 1):

Physical and Chemical Properties

- Hydrogen Bonding: The hydroxy group in the target compound and compound 85 facilitates stronger intermolecular interactions, likely resulting in higher melting points compared to compound 87’s alkyne (which crystallizes efficiently despite lacking hydrogen-bonding donors) .

- Thermal Stability : The tert-butyl group in all analogs enhances steric protection of the carbamate, improving stability under basic conditions. However, the alkene in the target compound may confer sensitivity to light or oxygen compared to saturated analogs .

Crystallographic and Supramolecular Features

- Crystal Packing : The hydroxy group in the target compound may adopt specific hydrogen-bonding motifs (e.g., chains or rings) as per graph set analysis, contrasting with the weaker van der Waals interactions in alkyne or diphenyl-substituted analogs .

Biological Activity

(S)-tert-Butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate, also known by its CAS number 244092-76-0, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO2 |

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | tert-butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate |

| CAS Number | 244092-76-0 |

The structural representation can be denoted by the SMILES notation: C=C[C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (S)-tert-butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Key Findings:

- Cytotoxicity: The compound exhibited significant cytotoxic effects with IC50 values ranging from 2.43 to 14.65 μM against selected cancer cell lines, indicating its potency as a potential anticancer agent .

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes in treated cells. Specifically, at concentrations of 10 μM, it enhanced caspase-3 activity by approximately 1.33 to 1.57 times .

- Cell Cycle Arrest: Flow cytometry analysis revealed that the compound causes cell cycle arrest at the G2/M phase in MDA-MB-231 cells when administered at concentrations of 2.5 to 5 μM .

The biological activity of (S)-tert-butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate can be attributed to several mechanisms:

- Microtubule Destabilization: The compound has been shown to affect microtubule dynamics, which is crucial for cell division and proliferation .

- Apoptotic Pathways: Activation of apoptotic pathways through caspase activation is a significant mechanism by which this compound exerts its anticancer effects .

- Inhibition of Key Signaling Pathways: Similar compounds have been reported to modulate various signaling pathways associated with cancer progression, such as NF-kB and p53 pathways .

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines, providing insights into their potential therapeutic applications:

- Study on Curcumin Analogues: Research involving curcumin analogues has demonstrated that structural modifications can enhance anticancer activity through similar mechanisms as those observed with (S)-tert-butyl (1-hydroxy-3-phenylbut-3-en-2-yl)carbamate .

- Comparative Analysis with Other Carbamates: A comparative study showed that derivatives of carbamate compounds exhibit varying degrees of cytotoxicity, with some demonstrating enhanced selectivity towards cancerous cells over non-cancerous cells .

Q & A

Q. Advanced

| Analog | Substituent | Activity Shift |

|---|---|---|

| (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate | Diphenyl → Increased hydrophobicity | 10× higher IC₅₀ vs. viral protease |

| (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | Biphenyl → π-π stacking | Enhanced binding affinity (Kd = 12 nM) |

How do hydrogen bonding patterns in the crystal lattice influence the compound’s solubility and stability?

Advanced

Intramolecular O–H···O=C hydrogen bonds (d = 2.8 Å) reduce solubility in apolar solvents but enhance thermal stability (T_decomp = 220°C). Lattice energy calculations (MOPAC) correlate with dissolution kinetics, guiding co-crystallization strategies for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.